4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline

Description

Molecular Architecture and Crystallographic Analysis

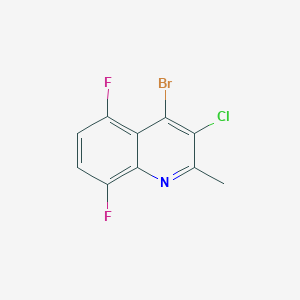

The molecular structure of 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline features a quinoline core system extensively modified with halogen substituents and a methyl group. The compound possesses the molecular formula C₁₀H₅BrClF₂N and exhibits a molecular weight of 292.51 grams per mole. The structural arrangement places a bromine atom at the 4-position, a chlorine atom at the 3-position, fluorine atoms at both the 5- and 8-positions, and a methyl group at the 2-position of the quinoline ring system.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this compound as this compound. The Simplified Molecular Input Line Entry System representation provides the structural descriptor as Cc1nc2c(F)ccc(F)c2c(Br)c1Cl, which clearly delineates the connectivity pattern of all substituents. The International Chemical Identifier string InChI=1S/C10H5BrClF2N/c1-4-9(12)8(11)7-5(13)2-3-6(14)10(7)15-4/h2-3H,1H3 provides additional structural verification.

The monoisotopic mass has been determined to be 290.926195 atomic mass units, reflecting the precise isotopic composition of the molecule. Crystallographic studies of related quinoline derivatives indicate that such heavily substituted systems typically exhibit planar aromatic frameworks with minimal deviation from planarity due to the rigid bicyclic structure. The presence of multiple halogen substituents introduces significant steric considerations and electronic effects that influence the overall molecular geometry.

Database records indicate that this compound is catalogued under multiple identifier systems, including the MDL number MFCD20036486 and PubChem Compound Identifier 86767415. These standardized identifiers facilitate cross-referencing across chemical databases and ensure consistent identification in scientific literature.

Properties

IUPAC Name |

4-bromo-3-chloro-5,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF2N/c1-4-9(12)8(11)7-5(13)2-3-6(14)10(7)15-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMPCGMJOBDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of a quinoline derivative followed by selective bromination and chlorination under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: The compound is also involved in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Chemistry

4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's halogen substituents facilitate various chemical reactions such as:

- Nucleophilic Substitution: Engaging with nucleophiles to form substituted derivatives.

- Coupling Reactions: Involvement in reactions like Suzuki-Miyaura coupling to create biaryl compounds.

Biology

The compound has shown promise in biological research, particularly for its antimicrobial and anticancer activities. In vitro studies indicate significant efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range. The presence of halogens enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate . Its ability to interact with specific enzymes or receptors suggests possible applications in treating infections or cancer. The compound's mechanism of action involves binding to molecular targets, altering their activity which can lead to therapeutic effects.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as:

- Liquid Crystals: Used in displays and other electronic devices.

- Dyes: Employed in various coloring processes due to its unique optical properties.

Case Studies

-

Antimicrobial Activity Study:

- A study conducted on the effectiveness of this compound against Gram-positive bacteria demonstrated promising results with MIC values indicating strong antimicrobial properties.

-

Pharmaceutical Development:

- Research focusing on the compound's interaction with specific enzymes has provided insights into its potential as an anticancer agent, showing inhibition of key pathways involved in tumor growth.

-

Material Science Applications:

- The compound has been tested for use in liquid crystal displays (LCDs), where its unique optical properties enhance performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen positioning (e.g., Br at C4 vs. C10 in ’s fused-ring compound ) alters steric and electronic effects.

- Methyl at C2 enhances hydrophobicity compared to phenyl or amino groups in analogs like 4k .

Physicochemical Properties

Limited data are available for the target compound, but trends from analogs suggest:

- Melting Points: Brominated quinolines with fewer substituents (e.g., 4k: 223–225°C ) exhibit higher melting points than heavily halogenated derivatives due to reduced symmetry.

- Solubility : Fluorine atoms at C5 and C8 may increase polarity slightly, but the methyl group and bromo/chloro substituents likely dominate, rendering the compound lipophilic.

Spectral Data Comparison

Insights :

- The target’s ¹⁹F NMR would show distinct peaks for C5-F and C8-F, while ¹H NMR would highlight the C2-CH₃ group (~δ 2.6–3.0).

- ESI-MS would likely exhibit isotopic patterns for Br and Cl (e.g., m/z 316/318 for Br⁷⁹/Br⁸¹ and Cl³⁵/Cl³⁷).

Biological Activity

4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's unique halogenation pattern enhances its interactions with biological targets, making it a subject of various research studies focusing on its antimicrobial and anticancer properties.

The structure of this compound includes multiple halogen substituents, which significantly influence its biological activity. The presence of bromine, chlorine, and fluorine atoms contributes to its lipophilicity and metabolic stability, factors that are critical in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can form non-covalent interactions with active sites, leading to modulation or inhibition of enzymatic activities. This mechanism is crucial in understanding how the compound may exert its effects in various biological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The compound has also been evaluated for anticancer potential. In cell line studies, it displayed cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-435) and lung cancer cells. The IC50 values reported for these studies suggest that the compound may inhibit cancer cell proliferation effectively .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of quinoline derivatives highlighted that this compound exhibited an MIC value of 12 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to other derivatives in the same class.

- Anticancer Screening : In a screening for anticancer activity, this compound showed an IC50 value of 19.4 µM against MDA-MB-435 breast cancer cells. This suggests potential as a lead compound for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing multiple halogen substituents (Br, Cl, F) into the quinoline scaffold?

- Methodological Answer : A stepwise halogenation approach is often employed. Begin with the quinoline core and utilize directing groups (e.g., methyl at position 2) to control regioselectivity. For example:

- Chlorination : Use electrophilic chlorinating agents (e.g., NCS) under controlled temperatures to avoid over-substitution.

- Bromination : Employ catalytic Lewis acids (e.g., FeBr₃) to direct bromine to the para position relative to existing substituents .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor) or halogen-exchange reactions (e.g., Balz-Schiemann reaction) may be required for introducing fluorine at positions 5 and 8 .

- Key Consideration : Protect reactive sites (e.g., NH groups) during sequential halogenation to prevent side reactions.

Q. How can researchers validate the regiochemical assignment of halogen atoms in this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement), which is robust for polyhalogenated systems. Ensure high-resolution data (<1.0 Å) to distinguish electron density peaks for halogens .

- NMR Analysis : Leverage -NMR coupling patterns and -NOE effects to confirm spatial proximity of substituents.

- Data Cross-Validation : Compare experimental -NMR shifts with DFT-calculated values to resolve ambiguities.

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and halogen groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Hindrance : The 2-methyl group may impede transmetallation in cross-coupling reactions. Use bulky ligands (e.g., SPhos) or elevated temperatures to enhance reactivity.

- Electronic Effects : Electron-withdrawing halogens (Cl, F) deactivate the quinoline ring, requiring stronger bases (e.g., Cs₂CO₃) or microwave-assisted conditions for Suzuki couplings with aryl boronic acids .

- Case Study : Evidence from analogous 6-bromo-2-chloro-3-methylquinoline (CAS 609-15-4) shows that Pd(OAc)₂/XPhos catalytic systems achieve >80% yield in arylations .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Refinement : Optimize computational models by incorporating solvent effects (e.g., PCM for DMSO) and relativistic corrections for heavy atoms (Br, Cl).

- Experimental Calibration : Validate -NMR shifts against fluorinated quinoline standards (e.g., 4-bromo-2,6-difluorophenylacetic acid, CAS 537033-54-8) to resolve discrepancies .

- Troubleshooting : If MS data shows unexpected isotopic patterns, verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out bromide adducts.

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.